![molecular formula C25H27N3O3 B2385352 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide CAS No. 904278-07-5](/img/structure/B2385352.png)
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide
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Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C25H27N3O3 and its molecular weight is 417.509. The purity is usually 95%.
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Scientific Research Applications
Bioreductive Pro-drug Systems Research into the synthesis and application of 5-substituted isoquinolin-1-ones, which share structural motifs with N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide, indicates potential applications as bioreductively activated pro-drugs. These compounds, through biomimetic reduction, can trigger the release of therapeutic drugs in hypoxic solid tumors, showcasing a method for targeted drug delivery in cancer treatment (Berry et al., 1997).
Orexin Receptors and Sleep Modulation Another study evaluated the role of orexin receptors in sleep modulation using compounds structurally similar to the query compound. It demonstrated that pharmacological blockade of these receptors can influence sleep patterns, suggesting potential applications in developing therapeutics for sleep disorders (Dugovic et al., 2009).
Antitussive Derivatives Synthesis Research into the synthesis of morphinan derivatives, which are chemically related to the query compound, showed potential antitussive (cough suppressant) activities. This highlights the compound's relevance in developing new cough treatments (Murakami et al., 1972).
Tetrahydroisoquinolinones with Pharmacological Interest The synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones explored compounds for their pharmacological interests. This study suggests the structural framework of the query compound may be relevant for developing new therapeutics with various pharmacophoric substituents (Kandinska et al., 2006).
properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-18-8-10-19(11-9-18)15-26-24(29)25(30)27-16-22(23-7-4-14-31-23)28-13-12-20-5-2-3-6-21(20)17-28/h2-11,14,22H,12-13,15-17H2,1H3,(H,26,29)(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJABBHHRCMOQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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